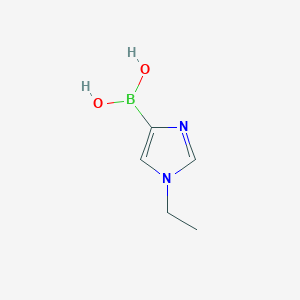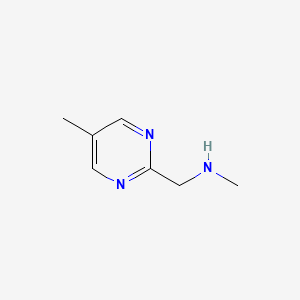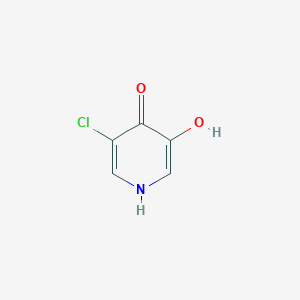![molecular formula C8H12N2O B11921890 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B11921890.png)
3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,3-diazaspiro[44]non-1-en-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro ring and a non-1-en-4-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often include the use of a catalyst and may require specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield. The process may also include purification steps such as crystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
- 2-N-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
Uniqueness
3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C8H12N2O/c1-10-6-9-8(7(10)11)4-2-3-5-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
BIPFBENQTUPEJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2(C1=O)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)

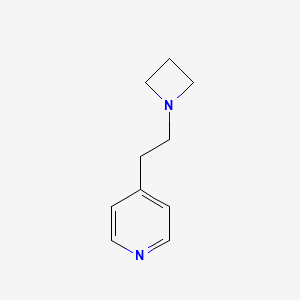
![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)
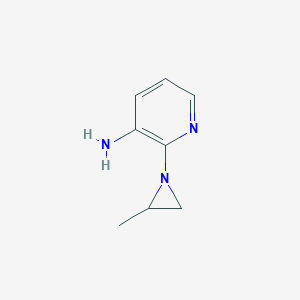
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
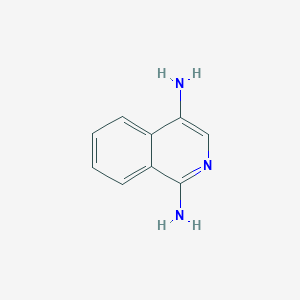
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
